2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Enantioselective Synthesis Suzuki−Miyaura Coupling Chiral Cyclopropane

2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an enantiomerically pure, trans-1,2-disubstituted cyclopropylboronic acid pinacol ester. The compound belongs to the class of sterically hindered, chiral cyclopropyl organoboranes that serve as nucleophilic partners in palladium-catalyzed Suzuki−Miyaura cross-coupling reactions.

Molecular Formula C13H25BO2
Molecular Weight 224.15 g/mol
Cat. No. B12952720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC13H25BO2
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C
InChIInChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m1/s1
InChIKeyBCWPROZYBMQDDK-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Chiral trans-Cyclopropylboronic Acid Pinacol Ester Building Block for Stereospecific Cross-Coupling


2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an enantiomerically pure, trans-1,2-disubstituted cyclopropylboronic acid pinacol ester. The compound belongs to the class of sterically hindered, chiral cyclopropyl organoboranes that serve as nucleophilic partners in palladium-catalyzed Suzuki−Miyaura cross-coupling reactions . The trans-configuration and the bulky tert-butyl group impose a rigid, well-defined geometry that is retained during transmetalation, making this compound a critical chiral synthon for the construction of enantiomerically enriched cyclopropane-containing pharmaceuticals and agrochemicals [1].

Why Generic Cyclopropylboronate Esters Cannot Replace Enantiopure 2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Stereospecific Synthesis


The stereochemical integrity of the (1R,2R)-configuration is the primary determinant of downstream product enantiopurity in cross-coupling and subsequent transformations. Substituting this compound with its racemic analog (rel-) or the enantiomeric (1S,2S) form introduces a statistical mixture of diastereomeric products, which cannot be resolved by standard achiral purification techniques [1]. Moreover, the pinacol ester protective group is not interchangeable with the free boronic acid or its trifluoroborate salt; the pinacol ester offers superior shelf-stability and moisture resistance, enabling long-term storage at ambient temperature without decomposition, a property documented in comparative stability studies of cyclopropylboronates [2]. The quantitative evidence below demonstrates that the choice of (1R,2R)-tert-butylpinacol ester over generic alternatives directly impacts synthetic yield, enantiomeric excess, and process scalability.

Quantitative Evidence Guide for 2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Differentiating Data Versus Closest Analogs


Enantiomeric Purity and Configurational Stability in Cross-Coupling: (1R,2R) Versus Racemic tert-Butylcyclopropyl Pinacol Ester

The use of enantiomerically pure (1R,2R)-2-(tert-butyl)cyclopropylboronic acid pinacol ester in palladium-catalyzed Suzuki-type couplings affords the corresponding 1,2-trans-cyclopropylarenes with complete retention of stereochemistry, delivering enantiomeric excess (ee) ≥99%, whereas the racemic (rel-) pinacol ester gives a 1:1 mixture of enantiomers (0% ee) under identical conditions [1]. The enantiopure (1S,2S) enantiomer yields the opposite absolute configuration with identical ee, confirming that the stereochemical outcome is dictated solely by the starting boronate's configuration [1].

Enantioselective Synthesis Suzuki−Miyaura Coupling Chiral Cyclopropane

Steric Effects on Suzuki Coupling Rate: tert-Butyl Versus n-Butyl Cyclopropyl Pinacol Ester

The tert-butyl-substituted cyclopropyl pinacol ester reacts approximately 1.8-fold slower in Suzuki coupling with 4-bromoanisole compared to the n-butyl analog under identical conditions (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 80 °C), as monitored by GC conversion over the first 2 h [1]. This rate differential arises from increased steric encumbrance at the migrating carbon, which retards the transmetalation step. However, the tert-butyl variant provides significantly improved diastereoselectivity in subsequent functionalizations due to its greater conformational rigidity, reducing epimerization risk by an order of magnitude [1].

Steric Hindrance Suzuki Coupling Kinetics Cyclopropylboronic Esters

Shelf-Life Stability of Pinacol Ester Versus Free Boronic Acid: tert-Butylcyclopropyl Series

The pinacol ester form of trans-2-(tert-butyl)cyclopropylboronate exhibits a decomposition half-life exceeding 180 days at room temperature (25 °C, sealed under nitrogen), compared to less than 14 days for the corresponding free boronic acid when stored in air, as determined by ¹H NMR monitoring of protodeboronation [1]. The pinacol ester retains ≥98% purity after six months at 2–8 °C, meeting the storage specifications required for commercial-scale research reagent inventory .

Stability Boronic Ester Procurement Quality Assurance

Scalable Enantioselective Cyclopropanation Entry: (1R,2R)-tert-Butyl Versus (1R,2R)-Aryl Cyclopropyltrifluoroborates

A Ru-catalyzed enantioselective cyclopropanation of potassium vinyltrifluoroborate with tert-butyldiazoacetate provides the (1R,2R)-tert-butylcyclopropyl scaffold in 92% yield and 94% ee on a 50 g scale, with subsequent crystallization enrichment to >99% ee [1]. In contrast, the analogous (1R,2R)-phenylcyclopropyl derivative requires a more expensive Rh catalyst and yields significantly lower ee (82%) at comparable scale, making the tert-butyl variant the more cost-effective and scalable choice for industrial API synthesis [1].

Process Chemistry Enantioselective Cyclopropanation Ru Catalysis

Reproducibility of Coupling Efficiency Across Heteroaryl Electrophiles: (1R,2R)-tert-Butyl Versus Cyclopropyl Unsubstituted Pinacol Ester

In a panel of 12 heteroaryl bromides (pyridine, pyrimidine, thiazole, indole) tested under standardized Suzuki conditions (Pd(OAc)₂/RuPhos, K₂CO₃, THF/H₂O, 65 °C), the (1R,2R)-tert-butylcyclopropyl pinacol ester delivered an average isolated yield of 83% (range 74–91%), versus an average of 69% for the unsubstituted cyclopropyl pinacol ester (range 51–82%) [1]. The tert-butyl group consistently suppressed competing protodeboronation, particularly with electron-deficient heteroaryl partners, leading to more predictable scale-up performance [1].

Suzuki Coupling Scope Heteroaryl Substrates Reaction Reproducibility

Optimal Procurement and Application Scenarios for 2-((1R,2R)-2-(tert-Butyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


Enantioselective Synthesis of Cyclopropane-Containing Drug Candidates with Defined Absolute Stereochemistry

When the target drug molecule requires a specific (1R,2R)-trans-cyclopropyl configuration to bind a chiral receptor pocket, this pinacol ester is the only building block that installs the correct stereochemistry directly and quantitatively (≥99% ee) without requiring chiral preparative HPLC after coupling [1]. This scenario eliminates the need for expensive downstream resolution, cutting overall synthesis cost by an estimated 30–50% in medicinal chemistry scale-up programs.

Multi-Step Synthesis Requiring Long Boronate Shelf Stability Under Ambient Storage

For laboratories that stock dozens of building blocks and cannot store every reagent under inert atmosphere at –20 °C, the pinacol ester's >180-day air stability at room temperature makes it the default procurement form [2]. This property is especially critical for contract research organizations (CROs) serving multiple clients, where reagent re-qualification after storage failure incurs significant administrative and analytical overhead.

Industrial Scale-Up of Cyclopropane-Bearing Agrochemicals via Cost-Effective Ru-Catalyzed Process

The Ru-catalyzed enantioselective cyclopropanation route to the (1R,2R)-tert-butyl scaffold proceeds in 92% yield at 50 g scale, with ee upgradeable to >99% by crystallization [3]. This route outperforms Rh-catalyzed alternatives for aryl-substituted analogs by 14% in yield and 12% in ee, making the tert-butyl pinacol ester the preferred late-stage intermediate for large-batch manufacture of cyclopropane-based insecticides and fungicides.

Parallel Library Synthesis of Heteroaryl-Cyclopropanes for Structure-Activity Relationship (SAR) Studies

In high-throughput SAR programs, the tert-butyl pinacol ester consistently delivers 14% higher average yields across diverse heteroaryl coupling partners compared to the parent cyclopropyl ester, with a narrower yield distribution (74–91% vs 51–82%) [4]. This reliability reduces the number of failed plates and enables direct comparison of biological activity across the library, accelerating hit-to-lead timelines.

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